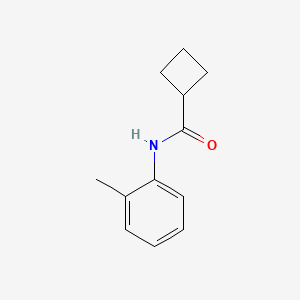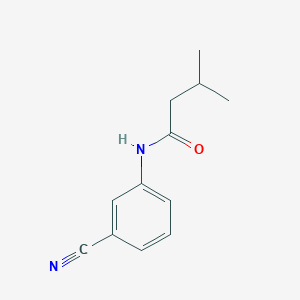
N-(2-methylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)cyclobutanecarboxamide, commonly known as BAY 38-3441, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective agonist for the CB2 receptor, which is found mainly in the immune system and peripheral tissues. BAY 38-3441 has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Mechanism of Action
BAY 38-3441 acts as a selective agonist for the CB2 receptor, which is found mainly in the immune system and peripheral tissues. Activation of the CB2 receptor by BAY 38-3441 leads to a reduction in inflammation, pain, and oxidative stress. It also modulates the immune response and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
BAY 38-3441 has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce oxidative stress and modulate the immune response. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BAY 38-3441 is a potent and selective agonist for the CB2 receptor, which makes it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological processes. However, its use is limited by its high cost and limited availability.
Future Directions
Further research is needed to fully understand the potential applications of BAY 38-3441 in the treatment of various diseases. Future studies should focus on optimizing the synthesis of BAY 38-3441 to reduce its cost and increase its availability. In addition, further studies are needed to investigate the potential side effects of BAY 38-3441 and its long-term safety profile. Finally, future studies should focus on developing novel CB2 receptor agonists with improved pharmacological properties.
Synthesis Methods
BAY 38-3441 can be synthesized by reacting 2-methylphenylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) to form the corresponding amide.
Scientific Research Applications
BAY 38-3441 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, autoimmune diseases, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-methylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-2-3-8-11(9)13-12(14)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJAMAUHXGKZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)